2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-18(13-26-19-21-16-3-1-2-4-17(16)25-19)22-11-7-15(8-12-22)24-14-5-9-20-10-6-14/h1-6,9-10,15H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCRBAONMONYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate precursor.
Thioether formation: The benzo[d]oxazole ring can be functionalized with a thiol group.
Coupling with piperidine: The thiol-functionalized benzo[d]oxazole can then be coupled with a piperidine derivative that has been functionalized with a pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could potentially modify the benzo[d]oxazole ring or the pyridine ring.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound generally involves several steps:
- Formation of the benzo[d]oxazole ring : This is typically achieved through cyclization reactions involving suitable precursors.
- Thioether formation : The introduction of a thiol group to the benzo[d]oxazole.
- Coupling with piperidine : The thiol-functionalized benzo[d]oxazole is coupled with a piperidine derivative that is functionalized with a pyridine ring.
These synthetic routes can be optimized for yield and purity, often employing green chemistry principles to minimize environmental impact.
Chemistry
In synthetic organic chemistry, 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone serves as a valuable building block for the development of more complex molecules. Its structural motifs can facilitate the synthesis of various heterocycles, which are crucial in drug discovery and materials science.
Biology
Biologically, this compound may be utilized to investigate interactions between its structural components and biological targets. For example, the benzo[d]oxazole moiety is known for its ability to interact with enzymes and receptors, making it a candidate for studying enzyme inhibition or receptor modulation .
Medicinal Chemistry
In the field of medicinal chemistry, there is significant interest in exploring the therapeutic potential of this compound. Initial studies suggest that it may exhibit activity against specific biological targets, particularly in relation to G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .
Case Studies
- G-protein-coupled receptor kinase inhibition : Research has identified derivatives based on benzoxazole scaffolds as potent inhibitors of GRK-2 and GRK-5, which are therapeutic targets for cardiovascular diseases. Structural modifications have shown enhanced inhibitory activities .
- Antimicrobial Activity : Compounds containing similar structural motifs have been evaluated for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation .
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of heterocycles |
| Biology | Investigating interactions with biological targets | Enzyme inhibition studies |
| Medicinal Chemistry | Potential therapeutic agent against GPCRs | Inhibition of GRK-2 and GRK-5 |
| Antimicrobial Activity | Evaluating efficacy against bacterial strains | Studies on Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar compounds might include other benzo[d]oxazole derivatives, piperidine derivatives, and pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural motifs, which could confer unique biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research has shown that derivatives of benzoxazole, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity. A study on benzoxazole derivatives indicated low antibacterial potential against Gram-positive bacteria like Bacillus subtilis and limited antifungal activity against pathogens such as Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Active against B. subtilis |
| Compound B | 100 | Active against C. albicans |
| Compound C | 200 | No significant activity |
Anticancer Activity
Benzoxazole derivatives have been reported to show cytotoxic effects on various cancer cell lines. For instance, compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents . The structure-activity relationship indicates that modifications to the benzoxazole structure can enhance efficacy against specific cancer types.
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Compound A |
| A549 (Lung Cancer) | 15 | Compound B |
| HepG2 (Liver Cancer) | 20 | Compound C |
The mechanism by which these compounds exert their biological effects often involves inhibition of specific enzymes or pathways associated with disease processes. For instance, some studies suggest that benzoxazole derivatives can inhibit G-protein-coupled receptor kinases (GRK), which are implicated in cardiovascular diseases .
Case Studies
- Antibacterial Screening : In a study involving a series of benzoxazole derivatives, only a few exhibited significant antibacterial activity, with the most potent compounds showing MIC values below 50 µg/mL against Bacillus subtilis .
- Anticancer Evaluation : A recent evaluation of various benzoxazole-linked isoxazole-pyridine derivatives revealed promising anticancer properties, particularly against breast and lung cancer cell lines, with some compounds outperforming etoposide, a standard chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Claisen-Schmidt condensation to form chalcone intermediates from substituted acetophenones and aldehydes .
- Cyclization with hydrazine hydrate to generate pyrazoline intermediates, followed by thioetherification using benzo[d]oxazole-2-thiol .
- Catalytic coupling (e.g., palladium-based catalysts) to attach the pyridin-4-yloxy-piperidine moiety .
- Yield optimization requires controlled reaction conditions (e.g., 60–80°C for cyclization, inert atmosphere) and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent connectivity and stereochemistry, particularly for the piperidine and pyrazole rings .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1730 cm⁻¹, C=N at ~1640 cm⁻¹) .
- Mass spectrometry (EI-MS) for molecular ion verification and elemental analysis (CHNS) to validate purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related benzoxazole-thioether derivatives exhibit:
- Antimicrobial activity (e.g., against Staphylococcus aureus) via agar diffusion assays .
- Anticancer potential (IC₅₀ values in μM range) evaluated through MTT assays on cancer cell lines .
- Docking studies can predict interactions with targets like kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's efficacy?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified pyridine (e.g., 3-fluorophenyl) or piperidine (e.g., sulfonyl groups) moieties to assess impact on bioactivity .
- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical binding groups (e.g., benzo[d]oxazole sulfur for hydrogen bonding) .
- In vitro screening : Compare IC₅₀ values across analogs in dose-response assays to rank potency .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer :
- Standardized assays : Re-evaluate activity under consistent conditions (e.g., fixed cell lines, incubation times) to minimize variability .
- Metabolic stability testing : Use liver microsome assays to determine if discrepancies arise from differential compound degradation .
- High-content screening (e.g., transcriptomics) to identify off-target effects influencing activity .
Q. How can mechanistic studies elucidate the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to proposed targets (e.g., GLP-1 receptor) using AutoDock Vina, focusing on π-π stacking with pyridine and hydrogen bonds with the oxazole ring .
- Kinetic assays : Measure enzyme inhibition (e.g., for kinases) via fluorescence-based assays to derive Ki values .
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., cytochrome P450) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
